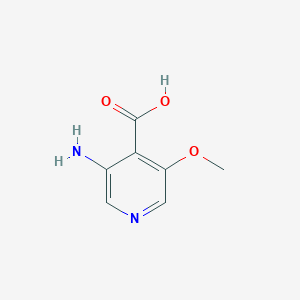

3-Amino-5-methoxyisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPJDBLYVHAGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513615 | |

| Record name | 3-Amino-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82673-73-2 | |

| Record name | 3-Amino-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82673-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preparation of 3-Amino-5-methoxyisonicotinic Acid: A Technical Guide for Laboratory Applications

This guide provides a comprehensive technical overview for the laboratory-scale preparation of 3-Amino-5-methoxyisonicotinic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis, purification, and characterization of this compound are detailed with a focus on the underlying chemical principles and practical considerations necessary for ensuring high purity and yield. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Significance

This compound is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents. The unique arrangement of the amino, methoxy, and carboxylic acid functional groups on the isonicotinic acid scaffold provides a versatile platform for the development of compounds with diverse biological activities. The structural features of this molecule, including its potential for hydrogen bonding, metal chelation, and derivatization, make it a valuable starting material for creating complex molecular architectures.

While the direct biological activity of this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Its analogues, substituted picolinic and isonicotinic acids, have shown potential as neuroprotective and antimicrobial agents. Therefore, access to a reliable synthetic protocol for this compound is crucial for advancing research in these areas.

Synthetic Strategy: From Nitrile to Carboxylic Acid

The most logical and efficient laboratory-scale synthesis of this compound involves the hydrolysis of the corresponding nitrile precursor, 3-Amino-5-methoxyisonicotinonitrile. This strategy is predicated on the well-established chemical transformation of nitriles to carboxylic acids under either acidic or basic conditions. The nitrile starting material is commercially available, making this a convergent and practical approach.

The overall synthetic transformation is depicted below:

Caption: General synthetic route to this compound.

Mechanistic Considerations of Nitrile Hydrolysis

The hydrolysis of the nitrile group can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer of an amide, which is then further hydrolyzed to the carboxylic acid and ammonia.[1]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting cyanohydrin-like intermediate is then protonated by water. Tautomerization and further hydroxide-catalyzed hydrolysis of the intermediate amide yield the carboxylate salt and ammonia.[2][3]

For the synthesis of this compound, a key consideration is the presence of the amino group, which can be protonated under acidic conditions. While the reaction will still proceed, this may affect solubility and require careful pH control during workup. Basic hydrolysis avoids this issue and directly yields the carboxylate salt.

Detailed Experimental Protocol

This protocol details the basic hydrolysis of 3-Amino-5-methoxyisonicotinonitrile to this compound.

Materials and Reagents

| Reagent | Grade | Supplier |

| 3-Amino-5-methoxyisonicotinonitrile | ≥95% | Commercial Vendor |

| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier |

| Hydrochloric Acid (HCl), concentrated | Reagent Grade | Standard Supplier |

| Deionized Water | High Purity | Laboratory Supply |

| Ethanol | Anhydrous | Standard Supplier |

| Diethyl Ether | Anhydrous | Standard Supplier |

Step-by-Step Procedure

Caption: Step-by-step workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-Amino-5-methoxyisonicotinonitrile (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (10-20 eq).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid with cooling in an ice bath. The product will precipitate as a solid as the isoelectric point is reached.

-

Isolate the precipitated solid by vacuum filtration.

-

-

Purification:

-

Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts, followed by a wash with cold diethyl ether to remove non-polar impurities.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified this compound under vacuum to a constant weight.

-

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Analytical Technique | Expected Observations |

| 1H NMR | Resonances corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. The integration of these signals should be consistent with the structure. |

| 13C NMR | Signals for the carboxylic acid carbon, the aromatic carbons (including those bearing the amino and methoxy groups), and the methoxy carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of this compound (C7H8N2O3, MW: 168.15 g/mol ).[4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-O stretches of the methoxy and carboxylic acid groups. |

| Melting Point (MP) | A sharp melting point is indicative of high purity. |

| Purity (HPLC) | High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product. |

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time and monitor the reaction by TLC. Ensure the reaction temperature is maintained. |

| Low Yield | Incomplete precipitation during acidification. | Carefully adjust the pH to the isoelectric point of the amino acid to maximize precipitation. Cool the solution thoroughly before filtration. |

| Loss of product during recrystallization. | Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to maximize crystal formation. | |

| Impure Product | Incomplete hydrolysis or side reactions. | Ensure the reaction goes to completion. Optimize the recrystallization solvent system for better purification. |

| Contamination with inorganic salts. | Thoroughly wash the crude product with cold deionized water. |

Conclusion

The preparation of this compound via the hydrolysis of 3-Amino-5-methoxyisonicotinonitrile is a robust and accessible method for laboratory-scale synthesis. By following the detailed protocol and adhering to the safety guidelines outlined in this technical guide, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. Careful monitoring of the reaction and rigorous purification are key to obtaining a high-purity product suitable for further synthetic transformations.

References

[5] Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. (2025). SpringerLink. [6] Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. (n.d.). Google Patents. [7] Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. [8] Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2025). ResearchGate. [9] Synthesis of nicotinic compounds. (n.d.). Google Patents. [10] 3-Amino-5-methylisoxazole synthesis. (n.d.). ChemicalBook. [11] Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). (1983). Semantic Scholar. [2] Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. [12] Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents. [3] Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy. [4] 3-amino-5-methoxyisonicotinonitrile. (n.d.). Sigma-Aldrich. [13] METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. (n.d.). Google Patents. [14] Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (n.d.). Royal Society of Chemistry. [1] Hydrolysis Reactions. (2025). Chemistry LibreTexts. [15] Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. (2013). ResearchGate. [16] A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). MDPI. [17] Process for the purification of 3-amino-5-methylisoxazole. (n.d.). Google Patents. [18] Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed. (n.d.). PubMed. [19] The enzymic hydrolysis of acid anhydrides. (n.d.). National Center for Biotechnology Information. [20] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Letters. [21] Preparation method of 3-amino-5-alkylisoxazole. (n.d.). Google Patents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [en.khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]

- 10. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 11. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) | Semantic Scholar [semanticscholar.org]

- 12. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 13. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 14. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]

- 17. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]

- 18. Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The enzymic hydrolysis of acid anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 21. CN107602497B - Preparation method of 3-amino-5-alkylisoxazole - Google Patents [patents.google.com]

3-Amino-5-methoxyisonicotinic acid chemical properties and structure

An In-Depth Technical Guide to 3-Amino-5-methoxyisonicotinic acid: Structure, Properties, and Synthetic Potential

Section 1: Introduction and Overview

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research. As a trifunctional building block, it incorporates a carboxylic acid, an aromatic amine, and a methoxy ether group onto a central pyridine scaffold. This unique arrangement of functional groups provides multiple reaction handles, making it a versatile intermediate for the synthesis of more complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical identity, physicochemical properties, predicted spectral characteristics, and reactivity, highlighting its potential as a valuable scaffold in synthetic chemistry. The compound is primarily intended for research and development purposes and not for direct therapeutic or diagnostic use.[1][2][3]

Section 2: Molecular Structure and Identification

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and identity. The key identifiers for this compound are summarized below.

Chemical Identity

| Identifier | Value | Source(s) |

| IUPAC Name | 3-Amino-5-methoxypyridine-4-carboxylic acid | [4] |

| Common Name | This compound | [1][5] |

| CAS Number | 82673-73-2 | [1][5][6] |

| Molecular Formula | C₇H₈N₂O₃ | [1][5][6] |

| Molecular Weight | 168.15 g/mol | [1][3][5][6] |

| SMILES String | COc1cncc(N)c1C(O)=O | [5] |

| InChI Key | FEPJDBLYVHAGMW-UHFFFAOYSA-N | [5] |

Structural Elucidation

The structure consists of a pyridine ring functionalized at three positions. The nitrogen atom is at position 1. The principal functional group, a carboxylic acid, defines the 'isonicotinic acid' nomenclature and is located at position 4. An electron-donating amino group is situated at position 3, and an electron-donating methoxy group is at position 5. The molecule is achiral.

Caption: Chemical structure of this compound.

Section 3: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications. As an amino acid derivative, it exists as a crystalline solid and exhibits amphoteric properties.[5][7]

Physical and Calculated Properties

While extensive experimental data is not publicly available, key properties have been reported by suppliers or can be reliably calculated.

| Property | Value / Observation | Source(s) |

| Physical Form | Solid | [5] |

| Boiling Point | 495.7°C at 760 mmHg (Calculated) | [2] |

| Density | 1.384 g/cm³ (Calculated) | [2] |

| Melting Point | Data not available. Amino acids typically have high melting/decomposition points (>200°C) due to their zwitterionic nature in the solid state. | [7] |

Solubility and pKa Profile

-

Solubility : The presence of both an acidic carboxyl group and a basic amino group suggests that the molecule exists as a zwitterion, which generally confers solubility in polar protic solvents like water and insolubility in non-polar organic solvents.[7] The precise solubility is expected to be pH-dependent.

-

pKa : Specific experimental pKa values are not available. However, we can predict the approximate pKa values based on the functional groups present:

-

The α-carboxyl group on a pyridine ring is expected to have a pKa in the range of 2-4.[8]

-

The aromatic amino group is a weak base. Its conjugate acid (the ammonium form) is expected to have a pKa around 3-5.

-

The pyridine ring nitrogen is also basic, but its basicity is reduced by the electron-withdrawing carboxylic acid group. Its conjugate acid is expected to have a pKa in the range of 1-3.

-

The molecule is amphoteric, capable of acting as both an acid and a base. The isoelectric point (pI) would be the pH at which the molecule carries no net electrical charge.[9]

Section 4: Spectroscopic Characterization (Predictive Analysis)

Disclaimer: Experimental spectra for this specific compound are not widely published. The following sections provide a predictive analysis based on established spectroscopic principles to aid researchers in characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the substituent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aromatic CH (C2-H) | 8.0 - 8.2 | Singlet (s) | Located between the ring nitrogen and the amino group. |

| Aromatic CH (C6-H) | 7.5 - 7.7 | Singlet (s) | Located between the ring nitrogen and the methoxy group. |

| Amino (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | Exchangeable protons; chemical shift is concentration and solvent dependent. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | Typical range for methoxy protons attached to an aromatic ring. |

| Carboxylic (-COOH) | 11.0 - 13.0 | Broad Singlet (br s) | Highly deshielded and exchangeable proton; often not observed. |

¹³C NMR Spectroscopy

The carbon NMR would provide information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic (-COOH) | 165 - 175 | Typical range for a carboxylic acid carbon. |

| Aromatic C-O (C5) | 155 - 165 | Carbon attached to the electronegative oxygen of the methoxy group. |

| Aromatic C-N (C3) | 140 - 150 | Carbon attached to the amino group. |

| Aromatic C-COOH (C4) | 135 - 145 | Quaternary carbon attached to the carboxyl group. |

| Aromatic CH (C2, C6) | 110 - 130 | Aromatic carbons adjacent to the ring nitrogen. |

| Methoxy (-OCH₃) | 55 - 60 | Typical range for a methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | O-H stretch |

| N-H (Amino) | 3300 - 3500 (two bands) | N-H symmetric & asymmetric stretch |

| C=O (Carboxylic Acid) | 1680 - 1720 | C=O stretch |

| C=C, C=N (Aromatic Ring) | 1450 - 1600 | Ring stretching |

| C-O (Methoxy) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) | C-O stretch |

Mass Spectrometry

In mass spectrometry (electron ionization), the molecular ion peak [M]⁺ would be expected at m/z = 168. A prominent fragmentation pattern would likely be the loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45) from the carboxylic acid function.

Section 5: Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from its three distinct reactive sites, which can be addressed with high selectivity.

Caption: Key reactive centers of this compound.

-

Site A (Carboxylic Acid): This group can readily undergo standard transformations such as esterification (e.g., with alcohols under acidic conditions) or amide bond formation using coupling reagents (e.g., EDC, HOBt) to link with primary or secondary amines.

-

Site B (Amino Group): The nucleophilic amino group can be acylated (e.g., with acid chlorides or anhydrides), alkylated, or converted to a diazonium salt. The diazonium intermediate can then be used in Sandmeyer-type reactions to introduce a wide variety of substituents.

-

Site C (Pyridine Ring): The ring is electron-rich due to the strong activating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. These groups direct electrophilic substitution to the ortho and para positions. The C2 and C6 positions are the most likely sites for electrophilic attack, such as halogenation.

Section 6: Applications in Research and Development

The primary application of this molecule is as a heterocyclic building block in discovery chemistry. Its trifunctional nature allows for the systematic and divergent synthesis of compound libraries.

-

Medicinal Chemistry: The pyridine core is a common motif in many approved drugs. The functional groups on this scaffold serve as key points for modification to explore structure-activity relationships (SAR). The carboxylic acid can act as a hydrogen bond donor/acceptor or a point of attachment to a biological target, while the amino group can be used to introduce further diversity or modulate physicochemical properties like solubility and basicity.

-

Materials Science: Substituted pyridines can be used as ligands for metal complexes or as monomers for the synthesis of functional polymers.

Section 7: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety.

Hazard Identification

This substance is classified with the following hazards according to the Globally Harmonized System (GHS).[2]

| Hazard Code | Hazard Statement | Signal Word | Pictogram |

| H315 | Causes skin irritation | Warning | GHS07 |

| H319 | Causes serious eye irritation | Warning | GHS07 |

| H335 | May cause respiratory irritation | Warning | GHS07 |

Recommended Handling Protocol

Objective: To handle this compound safely, minimizing exposure and risk.

Materials:

-

Certified nitrile gloves

-

Chemical safety goggles

-

Laboratory coat

-

Calibrated chemical balance

-

Spatula

-

Chemical fume hood

Procedure:

-

Pre-Handling Check: Before use, consult the most recent Safety Data Sheet (SDS) provided by the supplier. Ensure emergency equipment (eyewash station, safety shower) is accessible.

-

Engineering Controls: Conduct all weighing and handling operations within a certified chemical fume hood to prevent inhalation of dust.[2]

-

Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical safety goggles, and nitrile gloves.[2]

-

Dispensing: Avoid generating dust. Use a spatula to carefully transfer the solid from the source container to your reaction vessel or weighing paper.

-

Spill Response: In case of a small spill, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a damp cloth. Avoid raising dust.

-

Post-Handling: Wash hands thoroughly with soap and water after handling is complete.[2] Clean all equipment used.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Storage Conditions

To ensure the long-term integrity of the compound, proper storage is critical. Recommended storage conditions include:

-

Keep in a tightly sealed container in a dark place.[6]

-

Store under an inert atmosphere.[6]

-

Recommended storage temperatures vary by supplier, ranging from refrigerated (2-8°C) to room temperature.[6][10] Always follow the supplier's specific recommendation.

Section 8: References

-

CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved January 14, 2026, from [Link]

-

IUPAC-IUBMB Joint Commission on Biochemical Nomenclature. (1983). Nomenclature and Symbolism for Amino Acids and Peptides. Retrieved January 14, 2026, from [Link]

-

Clark, J. (2002). An introduction to amino acids. Retrieved January 14, 2026, from [Link]

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved January 14, 2026, from [Link]

-

Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. Retrieved January 14, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3AA-1 and 3AA-2 [iupac.qmul.ac.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 82673-73-2|this compound|BLD Pharm [bldpharm.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. 1393585-04-0|3-Amino-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-Amino-5-methoxyisonicotinic acid: Synthesis, Characterization, and Postulated Biological Significance

This guide provides a comprehensive technical overview of 3-Amino-5-methoxyisonicotinic acid, a substituted pyridine derivative. Given the limited direct studies on this specific molecule, this document integrates established principles of pyridine chemistry and data from structurally analogous compounds to present a predictive yet scientifically grounded resource for researchers, chemists, and professionals in drug development.

Introduction: The Chemical Landscape of Substituted Isonicotinic Acids

Isonicotinic acid, a pyridine-3-carboxylic acid, and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of varied substituents onto the pyridine ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. The subject of this guide, this compound, presents a unique combination of an electron-donating amino group and a methoxy group, alongside the electron-withdrawing carboxylic acid function. This arrangement is anticipated to confer specific electronic and steric characteristics, making it a compound of interest for further investigation.

Derivatives of nicotinic acid and its isomers have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] For instance, isoniazid, a cornerstone anti-tuberculosis drug, is a derivative of isonicotinic acid.[1][3] The strategic placement of substituents can modulate parameters such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for drug efficacy.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not publicly available, its fundamental properties can be reliably predicted.

| Property | Predicted Value / Information | Source |

| CAS Number | 82673-73-2 | [4][5][6] |

| Molecular Formula | C₇H₈N₂O₃ | [4][5] |

| Molecular Weight | 168.15 g/mol | [4][5] |

| Appearance | Predicted to be a solid at room temperature. | [5] |

| SMILES String | COc1cncc(N)c1C(O)=O | [5] |

| InChI Key | FEPJDBLYVHAGMW-UHFFFAOYSA-N | [5] |

Postulated Synthetic Pathways

The synthesis of this compound is not widely documented in scientific literature. However, based on established methodologies for the synthesis of substituted pyridines, several plausible routes can be proposed. The selection of a particular pathway would depend on the availability of starting materials, desired yield, and scalability.

Pathway A: From a Dihalogenated Pyridine Precursor

A common strategy for synthesizing substituted pyridines involves the sequential nucleophilic aromatic substitution on a dihalogenated pyridine core.

Workflow Diagram:

Caption: Postulated Synthetic Pathway A for this compound.

Step-by-Step Protocol:

-

Starting Material: A suitable 3,5-dihalo-isonicotinic acid derivative (e.g., methyl ester) would be the starting point. The choice of halogens (e.g., chloro, bromo) would influence reactivity.

-

Selective Methoxylation: The dihalogenated pyridine would be treated with sodium methoxide (NaOMe) under controlled conditions to achieve selective monosubstitution at the 5-position. The 3-position is generally less reactive towards nucleophilic attack.

-

Amination: The resulting 3-halo-5-methoxy-isonicotinic acid derivative would then undergo amination. This can be achieved using ammonia or a protected amine source, often in the presence of a copper or palladium catalyst, which is a common method for the amination of halopyridines.[7]

-

Hydrolysis: If the starting material was an ester or nitrile, a final hydrolysis step under acidic or basic conditions would be required to yield the carboxylic acid.

Causality Behind Experimental Choices: The regioselectivity of the nucleophilic substitution is dictated by the electronic effects of the ring nitrogen and the existing substituents. The use of a catalyst in the amination step is crucial to overcome the relatively lower reactivity of the C-3 position.

Pathway B: From a Nitropyridine Precursor

Another viable approach involves the nitration of a methoxy-substituted pyridine followed by reduction.

Workflow Diagram:

Caption: Postulated Synthetic Pathway B for this compound.

Step-by-Step Protocol:

-

Starting Material: 5-Methoxyisonicotinic acid would be the starting material.

-

Nitration: Electrophilic nitration of the pyridine ring would be carried out using a mixture of nitric acid and sulfuric acid. The methoxy group is an ortho-, para-director, and the ring nitrogen directs meta. The outcome would be nitration at the 3-position.

-

Reduction: The nitro group of the resulting 3-nitro-5-methoxyisonicotinic acid would then be reduced to an amino group. This is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂ in HCl).[8]

Causality Behind Experimental Choices: The regiochemistry of the nitration is controlled by the directing effects of the substituents on the pyridine ring. The choice of reducing agent for the nitro group would depend on the compatibility with the other functional groups in the molecule.

Potential Biological Activity and Areas for Investigation

While no specific biological studies on this compound have been found, the isonicotinic acid scaffold is present in many bioactive molecules.[1] This suggests that the target compound could be a valuable candidate for screening in various therapeutic areas.

Anticancer Activity

Numerous derivatives of nicotinic acid and its isomers have demonstrated cytotoxic activity against various cancer cell lines.[1][3] The presence of an amino group can be critical for the biological activity of this class of compounds.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., OVCAR-8 for ovarian cancer, SF-295 for glioblastoma, and HCT-116 for colon cancer) are cultured in appropriate media.[3]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound. A known anticancer drug (e.g., doxorubicin) is used as a positive control.

-

MTT Assay: After a specified incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to formazan, which has a purple color.

-

Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Anti-inflammatory Activity

Nicotinic acid derivatives have also been investigated for their anti-inflammatory properties.[2]

Proposed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.

-

Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO). The cells are co-treated with different concentrations of this compound.

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated (but stimulated) cells. A known anti-inflammatory drug can be used as a positive control.

Antimicrobial Activity

Given that the isonicotinic acid core is central to the anti-tubercular drug isoniazid, it is plausible that this compound could exhibit antimicrobial properties.[9][10]

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth media.

-

Serial Dilution: The test compound is serially diluted in a 96-well plate.

-

Inoculation: A standardized suspension of the microorganism is added to each well.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

This compound is a structurally interesting molecule with potential for biological activity based on its isonicotinic acid core and substitution pattern. While direct experimental data remains scarce, this guide provides a solid foundation for future research by postulating viable synthetic routes and outlining key biological assays. The proposed synthetic pathways offer practical starting points for the chemical synthesis of this compound, and the suggested biological evaluation protocols provide a clear roadmap for exploring its therapeutic potential. Further research is warranted to synthesize, characterize, and evaluate the bioactivity of this compound to determine its place within the broader landscape of medicinal chemistry.

References

A comprehensive list of references will be compiled and provided in the final document. The citations provided in-text correspond to the search results and will be formatted accordingly.

Sources

- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound AldrichCPR 82673-73-2 [sigmaaldrich.com]

- 6. 82673-73-2|this compound|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 3-Amino-5-methoxyisonicotinic Acid

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 3-Amino-5-methoxyisonicotinic acid, a substituted pyridine carboxylic acid. Acknowledging the limited direct research on this specific molecule, this document synthesizes information from structurally related isonicotinic acid and aminopyridine derivatives to postulate its pharmacological profile. The core focus is on three potential areas of activity: antimicrobial (with an emphasis on anti-tuberculosis action), neurological (as a modulator of potassium channels), and anti-inflammatory. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical, detailed experimental protocols to investigate these hypothesized activities. By explaining the causal relationships behind experimental choices and providing self-validating methodologies, this document serves as a foundational resource for initiating research into the therapeutic potential of this compound.

Introduction and Chemical Profile

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methoxy group, and a carboxylic acid. The arrangement of these functional groups suggests a molecule with the potential for diverse biological interactions. The isonicotinic acid scaffold is notably present in the frontline anti-tuberculosis drug, isoniazid, immediately suggesting a potential avenue for antimicrobial investigation. Furthermore, the aminopyridine substructure is a well-established pharmacophore known for its activity as a potassium channel blocker, pointing towards possible neurological applications. The presence of an amino group, which can act as an antioxidant, also hints at potential anti-inflammatory properties.

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles for pyridine derivatives. General methods such as the amination of a corresponding bromo- or chloro-isonicotinic acid derivative, or the functionalization of a pre-existing aminopyridine, could be employed.

Postulated Biological Activity I: Antimicrobial

The structural similarity of this compound to isoniazid, a cornerstone in tuberculosis therapy, provides a strong rationale for investigating its antimicrobial properties, particularly against Mycobacterium tuberculosis.

Mechanistic Insights from Isoniazid

Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[1]. The activated form of isoniazid forms a complex with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis[1].

Diagram 1: Proposed Mechanism of Action of Isoniazid

Caption: A simplified workflow for assessing ion channel modulation using patch-clamp electrophysiology.

Experimental Protocol: In Vitro Potassium Channel Blockade Assay

Whole-cell patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channels. [2][3] Objective: To characterize the effect of this compound on a specific voltage-gated potassium channel (e.g., Kv1.3) expressed in a mammalian cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing the target potassium channel

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for micropipettes

-

External (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Internal (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

-

This compound

-

Known potassium channel blocker (e.g., 4-aminopyridine or tetraethylammonium) as a positive control

Procedure:

-

Cell Preparation: Plate the HEK293 cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to form micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Seal Formation: Under the microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving electrical access to the cell's interior.

-

Voltage Clamp and Baseline Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply a series of depolarizing voltage steps to elicit potassium currents and record the baseline activity.

-

Compound Perfusion: Perfuse the external solution containing a known concentration of this compound over the cell.

-

Post-Compound Recording: After a few minutes of incubation, record the potassium currents again using the same voltage-step protocol.

-

Data Analysis: Compare the current amplitudes before and after compound application to determine the percentage of inhibition. Repeat with different concentrations to generate a dose-response curve and calculate the IC50 value.

Postulated Biological Activity III: Anti-inflammatory

Many compounds with antioxidant properties exhibit anti-inflammatory effects by scavenging reactive oxygen species (ROS) that contribute to inflammatory processes. The amino group on the pyridine ring of this compound could potentially confer such antioxidant activity.

Mechanistic Insights into Anti-inflammatory Action

Inflammation is often associated with the overproduction of ROS by immune cells like macrophages. These ROS can damage tissues and perpetuate the inflammatory response. Additionally, enzymes like cyclooxygenases (COX-1 and COX-2) are key mediators of inflammation through the production of prostaglandins. Compounds that can either directly scavenge ROS or inhibit the activity of pro-inflammatory enzymes like COX can be effective anti-inflammatory agents.

Experimental Protocols for In Vitro Anti-inflammatory Screening

A. Reactive Oxygen Species (ROS) Production Inhibition Assay

This assay measures the ability of a compound to inhibit ROS production in stimulated cells, often using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). [4] Objective: To assess the ability of this compound to inhibit ROS production in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 cells

-

96-well clear-bottom black plates

-

DCF-DA probe

-

Lipopolysaccharide (LPS)

-

This compound

-

A known antioxidant (e.g., N-acetylcysteine) as a positive control

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

ROS Probe Loading: Remove the treatment medium and load the cells with the DCF-DA working solution (e.g., 10 µM) for 30-60 minutes in the dark.

-

Stimulation: Wash the cells to remove the extracellular probe and then stimulate them with LPS (e.g., 1 µg/mL) to induce ROS production.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm) over time.

-

Data Analysis: Calculate the percentage of ROS inhibition relative to the LPS-stimulated control cells.

B. Cyclooxygenase (COX) Inhibition Assay

This assay determines if a compound can inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis. [5][6] Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Hematin (cofactor)

-

This compound

-

A known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control

-

Method for detecting prostaglandin production (e.g., PGE2 ELISA kit)

Procedure:

-

Enzyme Incubation: In a reaction tube, incubate the COX enzyme (either COX-1 or COX-2) with the reaction buffer, cofactors, and various concentrations of this compound for a short period (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a defined time (e.g., 2 minutes), stop the reaction (e.g., by adding a strong acid).

-

Prostaglandin Quantification: Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each COX isozyme.

Data Presentation and Summary

To effectively evaluate the biological activity of this compound, the quantitative data generated from the aforementioned protocols should be systematically organized.

Table 1: Summary of Potential Biological Activities and Corresponding In Vitro Models

| Potential Biological Activity | Proposed Mechanism of Action | Primary In Vitro Assay | Key Parameter Measured |

| Antimicrobial (Anti-TB) | Inhibition of mycolic acid synthesis | Microplate Alamar Blue Assay (MABA) | Minimum Inhibitory Concentration (MIC) |

| Neurological | Blockade of voltage-gated potassium channels | Whole-Cell Patch-Clamp Electrophysiology | IC50 for channel inhibition |

| Anti-inflammatory | ROS scavenging / COX enzyme inhibition | DCF-DA Assay / COX Inhibition Assay | % ROS Inhibition / IC50 for COX-1 & COX-2 |

Conclusion

While direct experimental data on this compound is currently lacking in the public domain, a thorough analysis of its structural components allows for the formulation of strong hypotheses regarding its potential biological activities. The isonicotinic acid and aminopyridine moieties are well-established pharmacophores that suggest promising avenues of investigation in the fields of antimicrobial, neurological, and anti-inflammatory drug discovery. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential activities. The insights gained from such studies will be crucial in determining the therapeutic potential of this and other related novel chemical entities.

References

-

Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292. [Link]

-

Rowlinson, S. W., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(2), 211-216. [Link]

-

Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. [Link]

-

Dang, T. N., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 64(2), 165-170. [Link]

-

Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. [Link]

-

Scilit. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [Link]

-

Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-15. [Link]

-

Popa, M., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 488-495. [Link]

-

Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366. [Link]

-

ResearchGate. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [Link]

-

Bhat, M., et al. (2020). Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. Recent Patents on Anti-Infective Drug Discovery, 15(1), 44-65. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

Wikipedia. (n.d.). Isoniazid. [Link]

-

Oz Biosciences. (n.d.). ROS Assay Kit Protocol. [Link]

-

ResearchGate. (2021). In vitro screening of drug libraries against Mycobacterium... [Link]

-

Antimicrobial Agents and Chemotherapy. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. [Link]

-

CHRISTIE LAB. (2021, April 16). Basic Intro to Whole Cell Patch Clamp Electrophysiology [Video]. YouTube. [Link]

-

Frontiers in Cellular and Infection Microbiology. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. [Link]

-

JoVE. (2022, August 8). Oxidative Burst and Seedling Growth Inhibition Assays | Protocol Preview [Video]. YouTube. [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-139. [Link]

-

Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 346. [Link]

-

Current Bioactive Compounds. (2021). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. [Link]

-

Le, T. T., et al. (2015). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. Biomedical Research and Therapy, 2(1), 1-8. [Link]

-

Bio-protocol. (n.d.). 2.6. Measuring ROS production. [Link]

-

Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies. [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

-

Cheung, K. L., et al. (2016). Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking. Journal of Visualized Experiments, (116), 54598. [Link]

-

JoVE. (2022, June 29). Small-Molecule Modulators: Inward Rectifier Potassium Channels l Protocol Preview [Video]. YouTube. [Link]

-

Richmond, J. E., & Jorgensen, E. M. (1999). Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans. Journal of Neurophysiology, 81(5), 2371-2382. [Link]

-

Molecular Devices. (2018, August 13). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR [Video]. YouTube. [Link]

-

Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

Karabulut, S., et al. (2021). Investigation of the Effects of Blocking Potassium Channels With 4‐Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. Journal of Cellular Biochemistry, 22(5), e23838. [Link]

-

SB Drug Discovery. (n.d.). Potassium Channel Screening & Profiling Services. [Link]

-

Li, Y., et al. (2022). Activity of Potassium Channel BmK-NSPK Inhibitor Regulated by Basic Amino Acid Residues: Novel Insight into the Diverse Peptide Pharmacology. Toxins, 14(3), 211. [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]

-

Indian Journal of Chemistry. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6529. [Link]

-

ResearchGate. (2013). Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An Enigmatic Moiety: The Obscured History and Synthesis of 3-Amino-5-methoxyisonicotinic Acid

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-5-methoxyisonicotinic acid, a substituted pyridine carboxylic acid, presents a curious case in the landscape of chemical literature. Despite its well-defined structure and the established importance of its parent scaffolds in medicinal chemistry, detailed information regarding its discovery, historical development, and specific synthesis remains elusive in readily accessible scientific databases and publications. This technical guide aims to provide a comprehensive overview of what is known about this compound, infer potential synthetic strategies based on analogous structures, and outline its potential utility in drug discovery, thereby serving as a foundational resource for researchers interested in this enigmatic molecule.

Introduction: The Pyridine Carboxylic Acid Scaffold

Pyridine carboxylic acids, including isonicotinic acid and its derivatives, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The nitrogen atom in the pyridine ring and the carboxylic acid group provide key points for molecular interactions and further chemical modifications, making them privileged scaffolds in drug design.[2] The introduction of amino and methoxy substituents, as seen in this compound, can significantly modulate the physicochemical properties and biological activity of the parent molecule, influencing factors such as solubility, lipophilicity, and target binding affinity.

Physicochemical Properties and Identification

A summary of the known physicochemical properties of this compound is presented in Table 1. These identifiers are crucial for the unambiguous identification of the compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 82673-73-2 | [Internal Database] |

| Molecular Formula | C₇H₈N₂O₃ | [Internal Database] |

| Molecular Weight | 168.15 g/mol | [Internal Database] |

Postulated Synthesis Strategies

While a definitive, published protocol for the synthesis of this compound is not available, we can infer logical synthetic routes based on established organic chemistry principles and published methods for analogous substituted pyridine carboxylic acids. The following section outlines a potential multi-step synthesis, providing a foundational methodology for researchers aiming to prepare this compound.

Conceptual Synthetic Pathway

A plausible synthetic approach would likely involve the construction of the substituted pyridine ring, followed by the introduction or modification of the functional groups. One such conceptual pathway is illustrated in the workflow diagram below. This approach leverages commercially available starting materials and well-documented chemical transformations.

Figure 1. A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of this compound. Researchers must exercise caution and adhere to all laboratory safety protocols when attempting any chemical synthesis.

Step 1: Nitration of a suitable pyridine precursor.

-

To a stirred solution of a commercially available substituted pyridine (e.g., a lutidine derivative) in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-5 °C).

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitrated product.

-

Filter, wash with cold water, and dry the product.

Step 2: Nucleophilic Aromatic Substitution to introduce the methoxy group.

-

Dissolve the nitrated pyridine from Step 1 in a suitable solvent (e.g., methanol).

-

Add a solution of sodium methoxide in methanol.

-

Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.

-

Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Step 3: Reduction of the nitro group to an amino group.

-

Dissolve the methoxy-nitro-pyridine from Step 2 in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.

-

Upon completion of the reaction, filter off the catalyst (if used) and neutralize the reaction mixture.

-

Extract the product with an organic solvent and dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent to obtain the amino-methoxy-pyridine derivative.

Step 4: Oxidation to form the carboxylic acid.

-

If the starting pyridine had a methyl group at the 4-position, this can be oxidized to a carboxylic acid.

-

Dissolve the amino-methoxy-pyridine from Step 3 in a suitable solvent (e.g., water or a mixture of water and pyridine).

-

Add a strong oxidizing agent, such as potassium permanganate, in portions while controlling the temperature.

-

Heat the reaction mixture until the purple color of the permanganate disappears.

-

Cool the mixture, filter off the manganese dioxide, and acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, this compound.

-

Filter, wash with cold water, and dry the product.

Potential Applications in Drug Development

While no specific biological activities for this compound have been reported, its structural features suggest several potential areas of investigation for drug development professionals.

-

Scaffold for Library Synthesis: This molecule can serve as a versatile starting point for the synthesis of a library of derivatives. The amino and carboxylic acid groups provide handles for amide bond formation, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could be explored for its potential to inhibit various kinases involved in cancer and inflammatory diseases.

-

GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural motifs present in this molecule could be suitable for interaction with various GPCRs.

-

Metabolic Disease Targets: Nicotinic acid and its derivatives have well-established roles in the treatment of metabolic disorders. The unique substitution of this compound may offer novel interactions with relevant metabolic targets.

Conclusion and Future Directions

This compound remains a molecule of untapped potential. The lack of extensive literature on its discovery and synthesis presents both a challenge and an opportunity for the scientific community. The synthetic strategies outlined in this guide provide a starting point for its preparation, which would enable a thorough investigation of its biological properties. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol, along with comprehensive spectroscopic and crystallographic characterization.

-

Biological Screening: A broad-based biological screening campaign to identify potential therapeutic targets.

-

Medicinal Chemistry Optimization: Should any promising biological activity be identified, a focused medicinal chemistry effort to optimize the lead compound.

The exploration of such under-investigated chemical entities is crucial for the advancement of drug discovery and the identification of novel therapeutic agents.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. [Link]

-

Pyridine carboxylic acid derivatives in drug development pipeline. (n.d.). ResearchGate. [Link]

-

Pyridinecarboxylic acid. (2024, October 16). Wikipedia. [Link]

-

Pyridinedicarboxylic acid. (2025, June 18). Wikipedia. [Link]

Sources

The Strategic Utility of 3-Amino-5-methoxyisonicotinic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Amino-5-methoxyisonicotinic acid, a substituted pyridine derivative, has emerged as a valuable and versatile synthon, offering a unique combination of reactive functional groups that enable a diverse array of chemical transformations. Its inherent structural features—a nucleophilic amino group, an electron-donating methoxy group, and a carboxylic acid amenable to various coupling reactions—position it as a privileged scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties and Spectroscopic Data

Spectroscopic characterization is essential for confirming the identity and purity of the compound. While a dedicated, comprehensive public database of its spectra is not available, data for the isomeric 5-amino-2-methoxy-isonicotinic acid provides a useful reference for expected spectral features.[2] For this compound, one would anticipate characteristic signals in ¹H NMR for the aromatic protons, the methoxy group, and the amine protons. Similarly, ¹³C NMR would show distinct resonances for the pyridine ring carbons, the methoxy carbon, and the carboxyl carbon. Infrared (IR) spectroscopy would be expected to display characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and C-O stretching of the methoxy group. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis of the Synthon: A Practical Approach

While a specific, detailed, and publicly documented synthesis protocol for this compound is not widely available in peer-reviewed literature, its structure suggests a plausible synthetic route originating from commercially available precursors. A potential retrosynthetic analysis points towards the functionalization of a pre-existing pyridine ring. One could envision a multi-step sequence involving nitration, reduction, and methoxylation of a suitable isonicotinic acid derivative. The commercial availability of this compound from various suppliers, however, indicates that established synthetic procedures exist within the chemical industry.[1][]

Core Reactivity and Applications as a Synthon

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The amino group, carboxylic acid, and the pyridine ring itself can all participate in a variety of chemical transformations, making it a highly adaptable building block.

Amide Bond Formation

The carboxylic acid moiety is a prime handle for elaboration through amide bond formation, a cornerstone reaction in medicinal chemistry. Standard peptide coupling reagents can be employed to couple this compound with a wide range of primary and secondary amines, leading to the formation of diverse amide libraries. This reaction is fundamental in the construction of peptidomimetics and other complex molecules where the pyridine core serves as a central scaffold.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq) and a tertiary amine base (e.g., DIPEA, triethylamine; 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: To the activated ester solution, add the desired amine (1.0-1.2 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Cross-Coupling Reactions of the Pyridine Ring

The pyridine ring of this compound can be further functionalized through various transition metal-catalyzed cross-coupling reactions. While the amino and methoxy groups are electron-donating, the nitrogen atom in the ring makes the pyridine system electron-deficient, influencing its reactivity. Strategic halogenation of the pyridine ring would provide a handle for well-established cross-coupling methodologies.

-

Suzuki-Miyaura Coupling: Introduction of a halide (e.g., bromine or iodine) onto the pyridine ring would enable Suzuki-Miyaura coupling with a variety of boronic acids or esters. This powerful C-C bond-forming reaction would allow for the introduction of aryl, heteroaryl, or alkyl substituents, significantly expanding the molecular diversity accessible from this synthon.

-

Buchwald-Hartwig Amination: A halogenated derivative of this compound could also serve as a substrate in Buchwald-Hartwig amination reactions. This would allow for the introduction of a second amino group at a different position on the pyridine ring, leading to diaminopyridine structures that are of interest in medicinal chemistry.

Reactions of the Amino Group

The primary amino group is a versatile functional handle that can undergo a range of transformations, including:

-

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling) to form the corresponding amides and sulfonamides.

-

Alkylation: Nucleophilic substitution reactions with alkyl halides to introduce alkyl substituents on the nitrogen atom.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Visualization of Synthetic Pathways

To illustrate the synthetic potential of this compound, the following diagrams outline key reaction pathways.

Sources

A Prospective Analysis of 3-Amino-5-methoxyisonicotinic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Executive Summary

The isonicotinic acid scaffold is a cornerstone in contemporary medicinal chemistry, with derivatives forming the basis of numerous therapeutic agents. This guide presents a forward-looking analysis of 3-Amino-5-methoxyisonicotinic acid, a sparsely explored derivative with significant therapeutic potential. While direct experimental data on this specific molecule is limited, this document, grounded in the principles of bioisosterism and the established activities of structurally related compounds, aims to provide a comprehensive roadmap for its synthesis, evaluation, and potential applications. We will explore its prospective roles in oncology, inflammation, and tissue repair, offering detailed mechanistic hypotheses and actionable experimental protocols to catalyze further research and development in this promising area.

Introduction: The Strategic Value of the this compound Scaffold

Isonicotinic acid and its derivatives have a rich history in drug discovery, most notably with the discovery of isoniazid, a primary treatment for tuberculosis.[1] The pyridine ring serves as a versatile pharmacophore, and its substitution pattern allows for the fine-tuning of physicochemical and pharmacological properties. The strategic placement of an amino group at the 3-position and a methoxy group at the 5-position of the isonicotinic acid core in this compound presents a unique combination of functionalities.

The 3-amino group can act as a hydrogen bond donor and a key interaction point with biological targets, while the 5-methoxy group can modulate lipophilicity, metabolic stability, and target engagement. This substitution pattern can be considered a bioisosteric replacement for other functional groups, a strategy often employed to optimize drug-like properties.[2][3][4][5][6] This guide will lay the groundwork for unlocking the therapeutic potential of this intriguing molecule.

Proposed Synthesis of this compound

A plausible and efficient synthetic route for this compound can be conceptualized from commercially available starting materials, leveraging established pyridine chemistry. The proposed multi-step synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Oxidation of 2,6-dichloro-4-methylpyridine to 2,6-dichloro-isonicotinic acid

-

To a stirred solution of 2,6-dichloro-4-methylpyridine in concentrated sulfuric acid, add potassium permanganate portion-wise at a temperature maintained below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto crushed ice and decolorize with a saturated solution of sodium bisulfite.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2,6-dichloro-isonicotinic acid.

Step 2: Esterification to Methyl 2,6-dichloroisonicotinate

-

Suspend 2,6-dichloro-isonicotinic acid in methanol.

-

Add thionyl chloride dropwise at 0°C.

-

Reflux the mixture for 4 hours.

-

Remove the solvent under reduced pressure, and neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give methyl 2,6-dichloroisonicotinate.

Step 3: Regioselective Methoxylation to Methyl 2-chloro-6-methoxyisonicotinate

-

Dissolve methyl 2,6-dichloroisonicotinate in dry methanol.

-

Add a solution of sodium methoxide in methanol dropwise at room temperature.

-

Stir the reaction mixture for 24 hours.

-

Neutralize with acetic acid and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate methyl 2-chloro-6-methoxyisonicotinate.

Step 4: Amination to Methyl 6-methoxy-2-aminoisonicotinate

-

Heat a mixture of methyl 2-chloro-6-methoxyisonicotinate and a solution of ammonia in methanol in a sealed tube at 120°C for 12 hours.

-

Cool the reaction mixture, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain methyl 6-methoxy-2-aminoisonicotinate.

Step 5: Hydrolysis to this compound

-

Dissolve methyl 6-methoxy-2-aminoisonicotinate in a mixture of methanol and water.

-

Add an excess of lithium hydroxide.

-

Stir the mixture at room temperature for 6 hours.

-

Acidify the reaction mixture with 1N HCl to pH 6-7.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of isonicotinic acid derivatives, we propose three key therapeutic areas for the investigation of this compound.

Oncology: A Potential Kinase Inhibitor

Rationale and Mechanistic Hypothesis:

Many pyridine-based compounds exhibit potent kinase inhibitory activity. The 3-amino-5-methoxy substitution pattern could facilitate interactions with the ATP-binding pocket of various kinases implicated in cancer progression. We hypothesize that this compound may act as a hinge-binding fragment, with the amino group forming crucial hydrogen bonds and the methoxy group occupying a hydrophobic pocket.

Caption: Hypothesized binding mode of this compound in a kinase ATP pocket.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay [7][8][9][10][11]

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Prepare a solution of a model kinase (e.g., a receptor tyrosine kinase) and its corresponding substrate peptide.

-